molecular formula C15H13N5O3 B8466786 methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate

methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate

Cat. No. B8466786
M. Wt: 311.30 g/mol
InChI Key: CLWQKTFXPAPCRE-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

28% Sodium methoxide-methanol (3 mL) was added to the above-obtained 1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxylic acid ethyl ester (1.50 g) in methanol (45 mL), and the resultant mixture was refluxed under heat for 2 hours, and then cooled in air. The reaction solvent was removed under reduced pressure, and the residue was partitioned by use of ethyl acetate and saturated aqueous sodium hydrogencarbonate. The organic layer was dried over magnesium sulfate anhydrate, followed by filtration. The solvent was removed under reduced pressure, and the residue was purified through silica gel chromatography (ethyl acetate-hexane), to thereby give 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxylic acid methyl ester as a solid (480 mg, 34%).
Name
Sodium methoxide methanol
Quantity
3 mL
Type
reactant
Reaction Step One
Name
1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxylic acid ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].CO.[CH2:6]([O:8][C:9]([C:11]1[CH:15]=[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)[N:13]([C:22]2[N:23]=[N:24][C:25](Cl)=[CH:26][CH:27]=2)[N:12]=1)=[O:10])C>CO>[CH3:6][O:8][C:9]([C:11]1[CH:15]=[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)[N:13]([C:22]2[N:23]=[N:24][C:25]([O:2][CH3:1])=[CH:26][CH:27]=2)[N:12]=1)=[O:10] |f:0.1.2|

Inputs

Step One
Name
Sodium methoxide methanol
Quantity
3 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Name
1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxylic acid ethyl ester
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C(=C1)C1=NC=CC=C1)C=1N=NC(=CC1)Cl
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heat for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in air
CUSTOM
Type
CUSTOM
Details
The reaction solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned by use of ethyl acetate and saturated aqueous sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate anhydrate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel chromatography (ethyl acetate-hexane)

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=NN(C(=C1)C1=NC=CC=C1)C=1N=NC(=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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